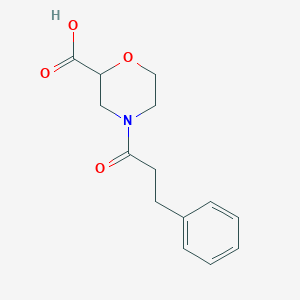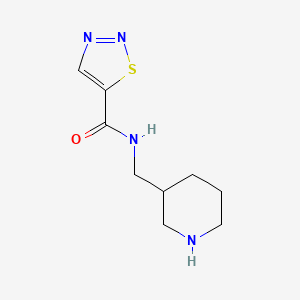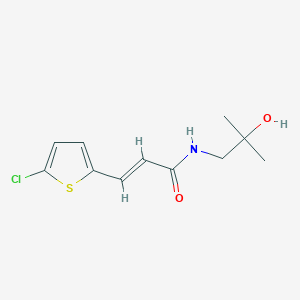![molecular formula C14H21ClN2 B7589289 [1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine, commonly known as CPEP, is a synthetic compound that belongs to the class of piperidine derivatives. CPEP has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry.
科学研究应用
CPEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. CPEP has also been investigated for its potential use as a drug for the treatment of various neurological disorders, such as Parkinson's disease and depression.
作用机制
The exact mechanism of action of CPEP is not fully understood. However, it is believed to act as a dopamine agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can have a range of physiological effects, including pain relief and mood enhancement.
Biochemical and Physiological Effects:
CPEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain conditions. CPEP has also been shown to have antitumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, CPEP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CPEP is its high yield synthesis method, which makes it a cost-effective and efficient compound for use in laboratory experiments. Additionally, CPEP has a wide range of potential applications, making it a versatile compound for use in various research areas. However, one of the limitations of CPEP is its relatively limited research in humans, which makes it difficult to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on CPEP. One potential area of research is the development of CPEP-based drugs for the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CPEP and its potential therapeutic applications. Finally, more research is needed to investigate the safety and efficacy of CPEP in human trials, which will be essential for the development of CPEP-based drugs for clinical use.
Conclusion:
In conclusion, CPEP is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPEP has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. While there is still much to be learned about the potential therapeutic applications of CPEP, its versatility and high yield synthesis method make it a promising compound for future research.
合成方法
The synthesis of CPEP involves the reaction of 1-(2-Chlorophenyl) ethylamine with piperidine in the presence of formaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CPEP obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of CPEP.
属性
IUPAC Name |
[1-[1-(2-chlorophenyl)ethyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11(13-4-2-3-5-14(13)15)17-8-6-12(10-16)7-9-17/h2-5,11-12H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPQRDGZUXOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)

![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)

![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
